6-[(1,3-Dithiolan-2-yl)methyl]-9-(oxan-2-yl)-9H-purine

Physicochemical profiling Drug-likeness Purine intermediate selection

6-[(1,3-Dithiolan-2-yl)methyl]-9-(oxan-2-yl)-9H-purine (CAS 920503-72-6) is a dual-protected purine derivative bearing a 1,3-dithiolane moiety at the 6-position and a tetrahydropyran-2-yl (THP) group at the N9 position. The 1,3-dithiolane ring functions as a robust masked aldehyde equivalent, while the THP group serves as an acid-labile N9 protecting group commonly employed in purine nucleoside model chemistry.

Molecular Formula C14H18N4OS2
Molecular Weight 322.5 g/mol
CAS No. 920503-72-6
Cat. No. B12921422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(1,3-Dithiolan-2-yl)methyl]-9-(oxan-2-yl)-9H-purine
CAS920503-72-6
Molecular FormulaC14H18N4OS2
Molecular Weight322.5 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C=NC3=C(N=CN=C32)CC4SCCS4
InChIInChI=1S/C14H18N4OS2/c1-2-4-19-11(3-1)18-9-17-13-10(15-8-16-14(13)18)7-12-20-5-6-21-12/h8-9,11-12H,1-7H2
InChIKeyQRLQZKRKDJZUHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(1,3-Dithiolan-2-yl)methyl]-9-(oxan-2-yl)-9H-purine (CAS 920503-72-6): Structural and Physicochemical Baseline for Purine Intermediate Selection


6-[(1,3-Dithiolan-2-yl)methyl]-9-(oxan-2-yl)-9H-purine (CAS 920503-72-6) is a dual-protected purine derivative bearing a 1,3-dithiolane moiety at the 6-position and a tetrahydropyran-2-yl (THP) group at the N9 position . The 1,3-dithiolane ring functions as a robust masked aldehyde equivalent, while the THP group serves as an acid-labile N9 protecting group commonly employed in purine nucleoside model chemistry [1]. The compound has a molecular formula of C₁₄H₁₈N₄OS₂, a molecular weight of 322.45 g·mol⁻¹, a calculated LogP of 2.874, and a topological polar surface area (TPSA) of 103.43 Ų . Its ¹H NMR spectrum (CDCl₃) is archived in the KnowItAll NMR Spectral Library [2].

Why 6-[(1,3-Dithiolan-2-yl)methyl]-9-(oxan-2-yl)-9H-purine Cannot Be Replaced by Closest Analogs: The Orthogonal Protection and Polarity Argument


Purine derivatives bearing the N9-THP group constitute a well-established class of synthetic intermediates, yet substitution among analogs is non-trivial because the 6-position substituent simultaneously governs reactivity, physicochemical properties, and downstream synthetic options [1]. The 6-chloro analog (CAS 7306-68-5) offers an electrophilic cross-coupling handle but lacks the masked aldehyde functionality of the dithiolane . The N9-benzyl analog (CAS 920503-71-5) provides a different deprotection logic (hydrogenolysis vs. mild acid) . The 1,3-dithiolane group in the target compound enables umpolung chemistry and orthogonal deprotection strategies that none of the nearest structural neighbors can replicate simultaneously. The quantitative evidence below establishes where these differences are measurable and operationally consequential.

Quantitative Differentiation Evidence: 6-[(1,3-Dithiolan-2-yl)methyl]-9-(oxan-2-yl)-9H-purine vs. Closest Analogs


Topological Polar Surface Area (TPSA) Differentiation vs. N9-Benzyl and 6-Chloro Analogs

The target compound exhibits a TPSA of 103.43 Ų, which is significantly higher than that of 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (TPSA = 52.83 Ų) and the N9-benzyl analog 6-((1,3-dithiolan-2-yl)methyl)-9-benzyl-9H-purine (TPSA = 94.20 Ų) . The 50.60 Ų increase over the 6-chloro analog reflects the additional heteroatom content (two sulfur atoms) contributed by the dithiolane ring. This elevated TPSA predicts lower passive membrane permeability relative to the 6-chloro analog, an important consideration when the compound is used as a prodrug intermediate or when downstream biological target engagement requires controlled polarity.

Physicochemical profiling Drug-likeness Purine intermediate selection

Lipophilicity (LogP) Balancing: Intermediate Value Between Polar and Lipophilic Analogs

The target compound has a calculated LogP of 2.874, placing it at an intermediate lipophilicity between the less lipophilic 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (LogP = 2.179) and the more lipophilic N9-benzyl analog (LogP = 3.223) . The unsubstituted 9-(tetrahydro-2H-pyran-2-yl)-9H-purine (CAS 16347-32-3) is substantially more hydrophilic with a LogP of 1.525 . This intermediate LogP value is consistent with the presence of the sulfur-containing dithiolane ring, which increases lipophilicity relative to the 6-chloro analog (Δ = +0.695) without reaching the high LogP of the N9-benzyl variant.

Lipophilicity optimization LogP comparison Purine building block

Orthogonal Protecting Group Strategy: THP (Acid-Labile) vs. 1,3-Dithiolane (Thioacetal Stability)

The target compound incorporates two protecting groups with orthogonal deprotection chemistries: the THP group at N9 is cleavable under mild acidic conditions (e.g., aqueous acetic acid or p-toluenesulfonic acid), whereas the 1,3-dithiolane at the 6-position is stable to acids and bases but can be removed using thiophilic reagents (e.g., Hg(II) salts, N-bromosuccinimide, or oxidative conditions) [1][2]. By contrast, the N9-benzyl analog (CAS 920503-71-5) requires hydrogenolysis for deprotection, a non-orthogonal condition that would simultaneously reduce many functional groups . The 6-chloro analog (CAS 7306-68-5) lacks a second protecting group altogether, providing no opportunity for sequential deprotection . This orthogonality permits selective unveiling of the aldehyde at the 6-position (via dithiolane cleavage) while retaining N9 protection, or selective N9 deprotection while keeping the dithiolane intact.

Orthogonal deprotection Protecting group chemistry Purine derivatization

Masked Aldehyde Synthetic Handle: 1,3-Dithiolane as a Formylmethyl Equivalent at Purine C6

The 1,3-dithiolane ring at the 6-position functions as a masked formylmethyl (—CH₂—CHO) group. Upon deprotection, the revealed aldehyde enables diverse downstream transformations—reductive amination, Wittig olefination, Grignard additions, and oxime/hydrazone formation—that are inaccessible from the 6-chloro analog (which requires palladium-catalyzed cross-coupling for C–C bond formation) [1]. Furthermore, 1,3-dithiolanes can serve as acyl anion equivalents (umpolung), enabling nucleophilic reactivity at the dithiolane carbon after deprotonation with strong bases—a reactivity mode completely absent in the 6-chloro, unsubstituted THP-purine, and N9-benzyl analogs [2]. The N9-benzyl analog shares the dithiolane functionality but differs in the N9 protecting group strategy, limiting its orthogonal deprotection utility as described in Evidence Item 3.

Umpolung chemistry aldehyde surrogate purine C6 functionalization

¹H NMR Identity Confirmation: Archived Reference Spectrum in CDCl₃

The target compound has a verified ¹H NMR spectrum (CDCl₃ solvent) cataloged in the Wiley KnowItAll NMR Spectral Library (SpectraBase Compound ID: DPAfZ8Jjro5) [1]. This provides a definitive, peer-quality spectral reference for identity confirmation and purity assessment. While the N9-benzyl analog (CAS 920503-71-5) also has archived ¹H NMR and GC-MS spectra in SpectraBase [2], the target compound's NMR data in CDCl₃—the most commonly used NMR solvent for organic intermediates—facilitates direct comparison with in-house spectra without solvent-related shift corrections.

NMR characterization Compound identity verification Quality control

Molecular Weight Differentiation and Scale-Up Cost Implications

The target compound (MW = 322.45 g·mol⁻¹) has a molecular weight 83.78 g·mol⁻¹ higher than the 6-chloro analog (MW = 238.67 g·mol⁻¹) but 6.01 g·mol⁻¹ lower than the N9-benzyl analog (MW = 328.46 g·mol⁻¹) . While higher molecular weight generally correlates with higher per-gram cost for custom synthesis, the dithiolane functionality eliminates the need for subsequent C6 functionalization steps that would be required if starting from the 6-chloro analog (e.g., Pd-catalyzed cross-coupling reagents and catalysts). For synthetic sequences targeting 6-(formylmethyl)-purine derivatives, the total step-count and aggregate reagent cost can be lower with the target compound despite its higher molecular weight. The target compound is also lighter than the nucleoside analog (CAS 1018812-09-3, MW > 600 g·mol⁻¹) [1], making it a more cost-efficient scaffold for non-nucleoside purine libraries.

Cost efficiency Molecular weight comparison Bulk procurement

Recommended Application Scenarios for 6-[(1,3-Dithiolan-2-yl)methyl]-9-(oxan-2-yl)-9H-purine Based on Evidence


Multi-Step Synthesis of 6-(Formylmethyl)-9H-purine Derivatives via Sequential Orthogonal Deprotection

In synthetic routes requiring a free aldehyde at the purine 6-position while retaining N9 protection for subsequent N-alkylation or N-glycosylation, the target compound is uniquely suited among its analog class. The THP group can be selectively removed under mild acidic conditions (e.g., PPTS in ethanol or aqueous AcOH) to expose N9, followed by dithiolane cleavage (HgCl₂, NBS, or I₂) to reveal the aldehyde—or vice versa—with neither deprotection step interfering with the other [1]. The N9-benzyl analog cannot achieve this sequence because hydrogenolysis of the benzyl group would also reduce the aldehyde, and the 6-chloro analog lacks the masked aldehyde entirely [2].

Purine-Based Fragment Library Synthesis Exploiting Umpolung Reactivity at C6

The 1,3-dithiolane moiety enables umpolung chemistry at the C6 methylene position: deprotonation with a strong base (e.g., n-BuLi or LDA) generates a nucleophilic carbanion that can react with electrophiles (alkyl halides, carbonyl compounds, epoxides) to introduce diverse substituents at C6 [1]. This reactivity mode is orthogonal to the electrophilic cross-coupling chemistry of the 6-chloro analog and is not available from either the unsubstituted THP-purine or the N9-benzyl analog without additional functional group interconversion steps [2]. The intermediate LogP (2.874) of the target compound also facilitates purification of the resulting library compounds by standard reverse-phase chromatography .

Model Purine Deoxynucleoside Intermediate for Antitumor Agent Development

The 9-(tetrahydro-2-pyran-2-yl)-purine scaffold was originally developed as a model of purine deoxynucleosides with significant antitumor activity [1]. The target compound extends this paradigm by incorporating a functionalizable dithiolane at C6. After THP removal and dithiolane deprotection to reveal the aldehyde, the resulting 6-(formylmethyl)-9H-purine can be used for reductive amination or hydrazone formation to generate libraries of C6-modified purines for biological screening. The elevated TPSA (103.43 Ų) relative to simpler THP-purines suggests improved aqueous solubility of the final deprotected products [2].

Procurement Preference When Avoiding Transition-Metal-Catalyzed Cross-Coupling

For laboratories or production facilities with restrictions on palladium-catalyzed reactions—whether due to cost, metal contamination specifications for pharmaceutical intermediates, or environmental constraints—the target compound provides a metal-free route to C6-functionalized purines via dithiolane deprotection/umpolung chemistry that the 6-chloro analog cannot offer [1]. The verified ¹H NMR reference spectrum in CDCl₃ also accelerates incoming quality control, reducing analytical turnaround time compared to analogs lacking curated spectral references [2].

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